(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407910
InChI: InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13407910

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name (2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Standard InChI Key IIVWSYILHPZTKO-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N
SMILES CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide, delineates its core structure. The butyramide backbone is substituted at the second carbon by an amino group, while the nitrogen atom is bonded to a 4-methoxybenzyl group and two methyl groups. The 4-methoxybenzyl moiety introduces aromaticity and electron-donating properties, which may influence solubility and binding interactions. The stereochemistry at the second carbon (S-configuration) is critical for potential enantioselective biological activity.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O₂
Molecular Weight250.34 g/mol
IUPAC Name(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Canonical SMILESCC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N
PubChem CID61163476

Stereochemical Considerations

The S-configuration at the second carbon arises from the compound’s synthesis pathway, which likely employs chiral starting materials or catalysts. This enantiomeric purity is essential for studies targeting stereospecific biological interactions, as mirrored in related compounds such as (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide. The presence of the methoxy group on the benzyl ring enhances solubility in polar solvents compared to non-methoxy analogs.

Synthesis and Preparation

Synthetic Pathways

The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide involves a multi-step sequence, typically beginning with the preparation of the butyramide backbone.

Step 1: Formation of the Butyramide Core

The reaction starts with 3-methylbutyric acid, which undergoes amidation with dimethylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This step yields 3,N-dimethylbutyramide, a key intermediate.

Step 2: Benzylation with 4-Methoxybenzyl Chloride

The intermediate is then subjected to alkylation using 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate in DMF). This introduces the 4-methoxybenzyl group to the nitrogen atom, forming the tertiary amine structure.

Step 3: Resolution of Stereochemistry

Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are employed to isolate the S-enantiomer. The final product is purified via recrystallization or preparative HPLC to achieve >98% enantiomeric excess.

Optimization Challenges

Key challenges include minimizing racemization during the amidation step and ensuring regioselective alkylation. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields.

Analytical Characterization

Spectroscopic Confirmation

The compound’s structure is verified using a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.25–6.85 ppm (aromatic protons), δ 3.80 (s, OCH₃), δ 3.45–3.20 (N-CH₂-Benzyl), and δ 1.05 (d, J = 6.8 Hz, CH(CH₃)₂).

  • ¹³C NMR: Signals corresponding to the carbonyl carbon (δ 172.5 ppm), quaternary carbons of the benzyl ring (δ 159.2 ppm for C-OCH₃), and methyl groups (δ 22.1 ppm).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 251.1864 (calculated 251.1860 for C₁₄H₂₂N₂O₂).

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsPotential ActivitySource
(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramideC₁₄H₂₂N₂O₂250.344-methoxybenzyl, dimethylamineEnzyme inhibition, antimicrobial
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramideC₁₈H₂₉N₃O303.40Benzyl-pyrrolidineμ-opioid antagonism
(S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramideC₁₄H₂₂N₂O234.344-methylbenzylAnticancer, kinase inhibition

The 4-methoxybenzyl substituent in the titular compound enhances polarity compared to the 4-methylbenzyl analog, potentially improving aqueous solubility. Conversely, the benzyl-pyrrolidine variant in exhibits greater CNS penetration due to increased lipophilicity.

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